molecular formula C22H21ClN6O B193158 Losartan Carboxaldehyde CAS No. 114798-36-6

Losartan Carboxaldehyde

Cat. No.: B193158
CAS No.: 114798-36-6
M. Wt: 420.9 g/mol
InChI Key: FQZSMTSTFMNWQF-UHFFFAOYSA-N
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Description

Losartan Carboxaldehyde, also known as EXP3179, is an important intermediate aldehyde metabolite of Losartan. Losartan is a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. Unlike Losartan, this compound does not block angiotensin receptors but exhibits significant anti-inflammatory properties by inhibiting the expression of endothelial cyclooxygenase (COX)-2 .

Scientific Research Applications

Losartan Carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Losartan Carboxaldehyde, also known as Losartan, primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor is involved in various physiological processes, including vasoconstriction, aldosterone secretion, and regulation of fluid balance .

Mode of Action

Losartan acts as a selective and competitive antagonist at the AT1 receptor . It prevents the binding of angiotensin II, a potent vasoconstrictor, to the AT1 receptor . This interaction is reversible and Losartan has a higher affinity for the AT1 receptor than the AT2 receptor .

Biochemical Pathways

The action of Losartan affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, Losartan inhibits the effects of angiotensin II, leading to vasodilation and a decrease in fluid volume . Additionally, Losartan’s metabolite, EXP3179, has been found to inhibit the expression of endothelial cyclooxygenase (COX)-2, exerting anti-inflammatory actions .

Pharmacokinetics

Losartan is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours . Approximately 14% of a Losartan dose is converted to the active metabolite EXP3174 . The pharmacokinetics of Losartan and EXP3174 are linear and dose-proportional . Losartan is metabolized by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes .

Action Environment

The efficacy and stability of Losartan can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, as Losartan is metabolized by the CYP450 system . Losartan has a favorable drug-drug interaction profile, with no clinically relevant interactions reported with a range of inhibitors and stimulators of the cyp450 system .

Biochemical Analysis

Biochemical Properties

Losartan Carboxaldehyde does not block angiotensin receptors but instead inhibits the expression of endothelial cyclooxygenase (COX)-2, thereby exerting anti-inflammatory actions . It also blocks the upregulation of intercellular adhesion molecule (ICAM)-1 mRNA and COX-dependent generation of thromboxane A2 and prostaglandin F2α .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It inhibits platelet aggregation induced by arachidonic acid in isolated human platelet-rich plasma . It also decreases superoxide production by NADPH oxidase (NOX) in isolated human peripheral blood mononuclear cells (PBMCs) in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It stimulates the phosphorylation of the endothelial nitric oxide synthase through a PI3-kinase/Akt pathway downstream of the VEGF-receptor 2 in cultured endothelial cells . It also inhibits LPS-induced increases in COX2 mRNA expression and LPS- or angiotensin II-induced increases in supernatant prostaglandin F2α levels in human umbilical vein endothelial cells .

Temporal Effects in Laboratory Settings

It is known that Losartan, from which this compound is derived, is rapidly absorbed after oral administration, reaching a peak in plasma 1 to 2 hours .

Metabolic Pathways

This compound is involved in the metabolic pathways of Losartan. It is formed from Losartan by the cytochrome P450 (CYP) isoforms CYP2C9 and CYP3A4 .

Transport and Distribution

It is known that Losartan, the parent compound, is rapidly absorbed after oral administration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Losartan Carboxaldehyde is synthesized from Losartan through the action of cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 . The process involves the oxidation of Losartan, resulting in the formation of the aldehyde group.

Industrial Production Methods: Industrial production of this compound typically involves the use of controlled enzymatic reactions to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the aldehyde metabolite while minimizing the production of unwanted by-products.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Losartan: The parent compound, primarily used as an angiotensin II receptor antagonist.

    EXP3174: Another metabolite of Losartan, which retains the ability to block angiotensin receptors.

    Irbesartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

Comparison: Losartan Carboxaldehyde is unique in that it does not block angiotensin receptors but instead inhibits COX-2, providing anti-inflammatory benefits. This distinguishes it from other metabolites and similar compounds that primarily act on the renin-angiotensin system .

This compound’s unique properties and diverse applications make it a valuable compound in both research and potential therapeutic contexts.

Properties

IUPAC Name

2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZSMTSTFMNWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150855
Record name Losartan carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114798-36-6
Record name Losartan carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Losartan carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOSARTAN CARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ52CU0VV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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